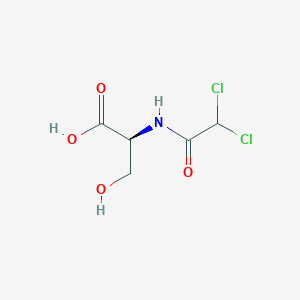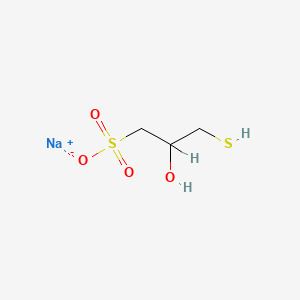![molecular formula C24H26N2O4 B1604280 1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol CAS No. 1133705-56-2](/img/structure/B1604280.png)
1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol
Overview
Description
1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol is a useful research compound. Its molecular formula is C24H26N2O4 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Carvedilol-d4 acts as an inverse agonist at the β1- and β2-adrenoceptors, and blocks α1-adrenoceptors in the vasculature, thereby causing vasodilation . It inhibits lipid peroxidation in a dose-dependent manner . Beyond blockade of β1-adrenoceptors, arrestin-biased signalling via β2-adrenoceptors is a molecular mechanism proposed to explain the survival benefits .
Biochemical Pathways
Carvedilol-d4 affects several biochemical pathways. It inhibits exercise-induced tachycardia through its inhibition of beta-adrenoceptors . Carvedilol’s action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .
Result of Action
The molecular and cellular effects of Carvedilol-d4’s action are multifaceted. It can counter the deleterious effects of the sympathetic hyperstimulation that accompanies and aggravates chronic heart failure . It is used clinically with great success to treat heart failure, hypertension, coronary artery disease, and cardiac arrhythmias . Recent studies indicate that its cardio-protective effects might be useful also in cancer chemotherapy, which oftentimes is cardiotoxic .
Action Environment
The action, efficacy, and stability of Carvedilol-d4 can be influenced by various environmental factors. For instance, the drug’s absorption and metabolism can be affected by the patient’s diet, age, liver function, and the presence of other medications . Furthermore, genetic polymorphisms in enzymes involved in the metabolism of Carvedilol-d4, such as CYP2D6, can also influence its pharmacokinetics and therapeutic efficacy .
Biochemical Analysis
Biochemical Properties
Carvedilol-d4 interacts with several enzymes and proteins. The three major enzymes/proteins carrying out Carvedilol-d4’s stereo-selective metabolism are the highly polymorphic CYP2D6, UGT1, and P-glycoprotein . Carvedilol-d4 is a substrate for uridine diphosphate glucuronosyltransferase 1A1, -2B4, and -2B7 and is metabolized in hepatic microsomes .
Cellular Effects
Carvedilol-d4 has significant effects on various types of cells and cellular processes. It influences cell function by affecting the response to some nerve impulses in certain parts of the body . As a result, it decreases the heart’s need for blood and oxygen by reducing its workload .
Molecular Mechanism
Carvedilol-d4 exerts its effects at the molecular level through several mechanisms. It acts as an inverse agonist at the β1- and β2-ARs, as well as blocks α1ARs in the vasculature, thereby causing vasodilatation . In the heart, it is relatively β1AR-specific . It also blocks adrenergic receptors on arteries and causes the arteries to relax and the blood pressure to fall .
Temporal Effects in Laboratory Settings
The effects of Carvedilol-d4 change over time in laboratory settings. It is very lipophilic undergoing mainly biliary elimination by the liver . Orally administered Carvedilol-d4 undergoes extensive stereo-selective hepatic first-pass metabolism .
Dosage Effects in Animal Models
The effects of Carvedilol-d4 vary with different dosages in animal models. It reduces the heart’s rate and force of contraction and thereby reduces the work of the heart . The drop in blood pressure further reduces the work of the heart since it is easier to pump blood against a lower pressure .
Metabolic Pathways
Carvedilol-d4 is involved in several metabolic pathways. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 . These are followed by Phase II conjugating reactions .
Transport and Distribution
Carvedilol-d4 is transported and distributed within cells and tissues. P-glycoprotein, encoded by the MDR1 gene binds Carvedilol-d4 with high affinity and affects bioavailability .
Properties
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/i13D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHNVEJMJSYVRP-RYIWKTDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)NCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649417 | |
| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)(~2~H_4_)ethyl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133705-56-2 | |
| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)(~2~H_4_)ethyl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



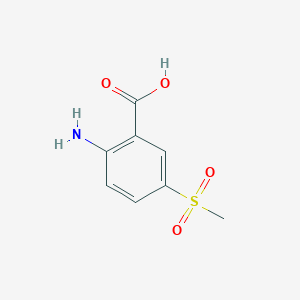
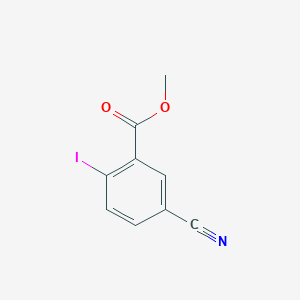
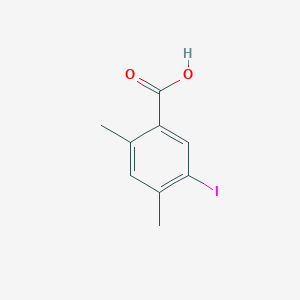
![[1,4'-Bipiperidin]-3-ylmethanol](/img/structure/B1604201.png)
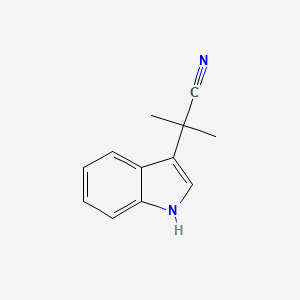
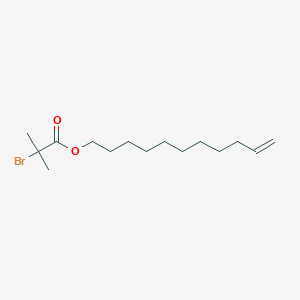

![5-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1604208.png)


